molecular formula C17H16N2O2 B5469694 5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5469694
M. Wt: 280.32 g/mol
InChI Key: MJSOUECTENYRIV-UHFFFAOYSA-N
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Description

5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and 4-methylphenoxyethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents, while nucleophilic substitution may involve reagents such as sodium hydroxide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or 4-methylphenoxyethyl groups.

    Reduction: Reduced forms of the oxadiazole ring or the substituent groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s ability to interact with cellular membranes and proteins can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Another oxadiazole derivative with potential biological activities.

    1,2,4-oxadiazole derivatives containing amide fragments: These compounds have shown nematicidal activity and are being explored for agricultural applications.

Uniqueness

5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenoxyethyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for various applications in medicine and industry.

Properties

IUPAC Name

5-[1-(4-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-10-15(11-9-12)20-13(2)17-18-16(19-21-17)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOUECTENYRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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